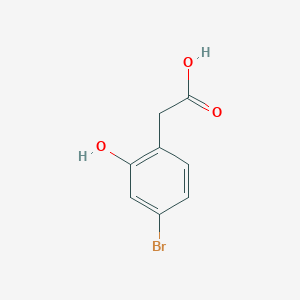

2-(4-Bromo-2-hydroxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJMGBHHZPLOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261497-72-6 | |

| Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 2 Hydroxyphenyl Acetic Acid

Established Synthetic Routes and Precursor Utilization

Traditional synthetic strategies for 2-(4-Bromo-2-hydroxyphenyl)acetic acid often rely on the functionalization of readily available halogenated phenols or substituted phenylacetic acids through multi-step reaction sequences.

Synthesis from Halogenated Phenol (B47542) Precursors

A prominent route to this compound involves the use of halogenated phenols as starting materials. One such method begins with m-bromophenol, which undergoes a condensation reaction with glyoxylic acid in an alkaline solution. This initial step forms p-hydroxy-o-bromo mandelic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521). Following the condensation, the intermediate is acidified to yield the mandelic acid derivative. google.com

Another approach involves the dehydrogenative bromination of a phenol derivative. This process can be accomplished using bromine and acetic acid in an organic solvent, which can lead to high yields of the desired product. biosynth.com

Derivations from Substituted Phenylacetic Acid Analogues

The synthesis can also be achieved by modifying existing substituted phenylacetic acid structures. A relevant analogue is the preparation of 4-bromophenylacetic acid from phenylacetic acid. This transformation is accomplished through electrophilic aromatic substitution, where a bromine atom is introduced into the phenyl ring. A historical laboratory method for this synthesis involves treating phenylacetic acid with bromine and mercuric oxide. This reaction typically produces a mixture of the 2- and 4-isomers, from which the desired 4-bromo isomer is isolated by fractional crystallization. wikipedia.org While this example does not yield the target compound directly, it demonstrates the principle of introducing a bromine atom to a phenylacetic acid backbone.

Multi-step Reaction Sequences for Target Compound Formation

A well-documented multi-step synthesis of this compound starts with m-bromophenol and glyoxylic acid. google.com The initial condensation reaction in an alkaline medium yields sodium p-hydroxy-o-bromomandelate. This intermediate is then acidified to produce p-hydroxy-o-bromomandelic acid. The final step in this sequence is the reduction of the mandelic acid derivative to the target phenylacetic acid. This reduction can be effectively carried out using a reducing agent such as stannous chloride dihydrate in the presence of concentrated hydrochloric acid, with the reaction proceeding at an elevated temperature. google.com This multi-step approach allows for the controlled construction of the target molecule from simple precursors.

Table 1: Exemplary Multi-step Synthesis of this compound

| Step | Starting Materials | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | m-Bromophenol, Glyoxylic acid | Alkaline solution (e.g., NaOH) | p-hydroxy-o-bromo mandelic acid | Data not specified |

| 2 | p-hydroxy-o-bromo mandelic acid | Stannous chloride dihydrate, Concentrated HCl | This compound | Up to 86.7% |

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the preparation of this compound and related compounds. These include transition-metal-free strategies and the application of ultrasound to accelerate reactions.

Transition-Metal-Free Synthetic Strategies

The development of transition-metal-free reactions is a significant area of research aimed at reducing the environmental impact and cost of chemical syntheses. One such innovative approach is the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. rsc.orgnih.gov This method allows for the conversion of an aromatic carboxylic acid to an aryl bromide without the need for a metal catalyst. While not yet specifically reported for the direct synthesis of this compound from a dicarboxylic acid precursor, this strategy holds promise for the synthesis of various aryl bromides from readily available aromatic acids. rsc.orgnih.gov The reaction is applicable to a range of electron-rich aromatic and heteroaromatic acids. rsc.orgnih.gov

Ultrasound-Assisted Synthesis in Preparative Chemistry

Ultrasound has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. nih.gov Sonochemical methods have been successfully applied to various reactions, including bromination. researchgate.net The use of ultrasound can enhance mass transfer and accelerate chemical reactions through the phenomenon of acoustic cavitation. nih.gov For instance, the ultrasound-assisted bromination of indazoles has been demonstrated to be an efficient and rapid method for producing brominated heterocyclic compounds. nih.gov While a direct application to the synthesis of this compound has not been detailed, the principles of sonochemical bromination of aromatic compounds suggest its potential applicability in this context, offering a greener alternative to conventional heating methods. researchgate.net

Oxidative Cascade and Cyclization Methodologies

The structural arrangement of this compound, featuring a carboxylic acid side chain ortho to a phenolic hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions. A significant transformation is its conversion into a lactone, specifically a benzofuran-2(3H)-one derivative. This process, known as lactonization, is a well-established method for related 2-hydroxyphenylacetic acids. google.comgoogle.com The reaction proceeds via an intramolecular esterification, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of a stable five-membered heterocyclic ring. youtube.com

This cyclization can be promoted under various conditions. For instance, methods for the synthesis of the parent compound, benzofuran-2(3H)-one, from 2-hydroxyphenylacetic acid involve heating with a water-carrying agent like xylene or chlorobenzene (B131634) and a catalyst such as silica (B1680970) sulfonic acid or iron sulfate (B86663) to facilitate the dehydration and ring closure. google.comgoogle.com Microwave-assisted synthesis has also been employed to accelerate this transformation, offering a greener and more efficient route that can reduce reaction times and avoid the need for solvents. patsnap.com

Broader oxidative cyclization strategies, often catalyzed by transition metals like palladium, are used to construct various heterocyclic systems from phenolic compounds. caltech.edu These reactions can forge new carbon-carbon or carbon-heteroatom bonds through oxidative pathways, representing a powerful tool in synthetic chemistry. nih.gov While specific palladium-catalyzed oxidative cyclizations involving an olefinic side chain are well-documented for phenols and carboxylic acids, the inherent reactivity of the 2-hydroxyphenylacetic acid scaffold is most directly expressed through its propensity for lactonization to form benzofuranones. caltech.edu

Derivatization Studies and Analog Synthesis

The presence of three distinct functional regions—the carboxylic acid, the phenolic hydroxyl, and the brominated aromatic ring—endows this compound with considerable potential for chemical modification and the synthesis of a wide array of analogues.

Functional Group Modifications and Substituent Effects

Each functional group on the this compound molecule can be selectively modified to produce a variety of derivatives.

Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, can convert the carboxylic acid into its corresponding esters. masterorganicchemistry.com Amidation, reacting the acid (or its activated form, such as an acyl chloride) with an amine, yields amides. These modifications are fundamental in medicinal chemistry, as seen in the synthesis of various phenylacetic acid-derived drugs like dexketoprofen (B22426) amides and diclofenac (B195802). wikipedia.orgmdpi.com

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation to form ethers. For example, reaction with benzyl (B1604629) halides can produce benzyloxyphenylacetic acid derivatives, a modification used in the development of aldose reductase inhibitors. nih.gov It can also be acylated to form esters.

Aromatic Ring and Bromo Substituent: The bromine atom can be replaced through nucleophilic aromatic substitution reactions. A notable transformation is its displacement by a hydroxyl group, which converts the molecule into a dihydroxylated analogue. google.com

Alpha-Carbon: The methylene (B1212753) group (α-carbon) adjacent to the carboxylic acid is activated and can be a site for further functionalization. For example, α-halogenation of phenylacetic acids using reagents like trichloroisocyanuric acid (TCCA) with catalytic PCl₃ provides α-chloro derivatives, which are valuable synthetic intermediates. unimi.it

These modifications are summarized in the table below.

| Functional Group | Reaction Type | Product Class | Reagents/Conditions |

| Carboxylic Acid (-COOH) | Fischer Esterification | Esters | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) |

| Carboxylic Acid (-COOH) | Amidation | Amides | Amine, Coupling Agents or conversion to Acyl Chloride |

| Phenolic Hydroxyl (-OH) | O-Alkylation (Williamson Ether Synthesis) | Ethers | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃) |

| Bromo (-Br) | Nucleophilic Substitution | Phenols | NaOH, Cu Catalyst, High Temperature |

| Alpha-Carbon (-CH₂-) | Halogenation (HVZ-type) | α-Halo Acids | TCCA, PCl₃ (catalytic) |

Synthesis of Brominated and Hydroxylated Phenylacetic Acid Analogues

The synthesis of this compound and its related analogues is well-documented. A common synthetic route starts from m-bromophenol and glyoxylic acid. google.comgoogle.com The process involves a condensation reaction in an alkaline solution to yield 2-bromo-4-hydroxymandelic acid, which is subsequently reduced to the final phenylacetic acid product. google.comgoogle.com

Furthermore, this compound serves as a precursor for other hydroxylated analogues. In a key transformation, the bromo group can be substituted by a hydroxyl group. This reaction is typically carried out in an alkaline solution in the presence of a catalyst, such as an 8-hydroxyquinoline (B1678124) copper complex, to yield 2,4-dihydroxyphenylacetic acid. google.com This demonstrates a direct pathway from a brominated precursor to a more highly hydroxylated analogue. The synthesis of the core non-brominated structure, 2-hydroxyphenylacetic acid, can be achieved by the hydrolysis of 2-chlorophenylacetic acid using an alkali metal hydroxide and a copper salt catalyst at elevated temperatures. google.com

A summary of these synthetic transformations is presented below.

| Starting Material | Key Reagents | Product |

| m-Bromophenol + Glyoxylic Acid | 1. NaOH 2. Reducing Agent (e.g., H₂/Raney Ni) | This compound |

| This compound | NaOH, 8-Hydroxyquinoline Copper Catalyst | 2,4-Dihydroxyphenylacetic acid |

| 2-Chlorophenylacetic acid | NaOH, Copper Salt Catalyst | 2-Hydroxyphenylacetic acid |

Formation of Coordination Complexes Utilizing this compound as a Ligand

Coordination complexes consist of a central metal ion bonded to one or more molecules or ions known as ligands. thermofisher.com The structure of this compound, with its ortho-phenolic hydroxyl and carboxylic acid groups, makes it an excellent candidate to act as a bidentate ligand. iitk.ac.in Upon deprotonation, both the carboxylate and phenoxide groups can coordinate with a single metal ion to form a stable chelate ring. researchgate.net

Enzymatic and Chemical Conjugation Studies (e.g., Glucuronic Acid Conjugates)

In biological systems, xenobiotic compounds like this compound are typically metabolized through Phase I and Phase II reactions to facilitate their excretion. uomus.edu.iq As a brominated phenol derivative, it is a likely substrate for Phase II conjugation enzymes. nih.gov The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.govacs.orgresearchgate.net

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from an activated coenzyme (UDPGA) to the phenolic hydroxyl group, forming a water-soluble O-glucuronide conjugate. uomus.edu.iq Studies on the metabolism of polybrominated diphenyl ethers (PBDEs) have shown that their bromophenol metabolites are readily conjugated to glucuronides in humans and are excreted in urine. researchgate.netresearchgate.net

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this pathway transfers a sulfonate group from the coenzyme PAPS to the hydroxyl group, forming a sulfate ester. uomus.edu.iq This is often a competing pathway to glucuronidation for phenols. nih.gov Synthetic bromophenol sulfate conjugates have been created to serve as analytical standards for monitoring human exposure to brominated compounds. nih.govacs.org

Amino Acid Conjugation: The carboxylic acid moiety can undergo conjugation with amino acids, such as glycine (B1666218) or glutamine. This pathway involves the activation of the carboxylic acid to a Coenzyme A (CoA) thioester, which then acylates the amino group of the amino acid. uomus.edu.iq

These metabolic conjugation reactions are critical for the detoxification and elimination of the compound from the body. nih.gov

Synthesis of Bioactive Derivatives and Scaffolds

The phenylacetic acid framework is a common feature in many pharmacologically active molecules, and this compound serves as a valuable scaffold for synthesizing new bioactive derivatives.

Anti-inflammatory Agents: Phenylacetic and phenylpropionic acids are the core structures of many nonsteroidal anti-inflammatory drugs (NSAIDs), including diclofenac and ibuprofen. wikipedia.org The related compound 3-bromo-4-hydroxyphenylacetic acid is recognized as an intermediate in the synthesis of potential anti-inflammatory and analgesic agents. chemimpex.com Furthermore, derivatives of loxoprofen, which has a similar core structure, have been synthesized to create NSAIDs with potentially fewer side effects. researchgate.net

Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been prepared and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The this compound scaffold could be similarly modified, for instance by alkylating the hydroxyl group, to explore this therapeutic area.

Antibiotics: The p-hydroxyphenylacetic acid moiety is a critical component of the nocardicin family of β-lactam antibiotics. researchgate.net The acyl side chain, which includes this group, is essential for the biological activity of these compounds. This highlights the potential of hydroxylated phenylacetic acid scaffolds in the development of new antibacterial agents.

The versatility of this compound as a building block allows for its incorporation into more complex molecules with a wide range of potential therapeutic applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms (protons) in the molecule. The spectrum of 2-(4-Bromo-2-hydroxyphenyl)acetic acid is characterized by distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the phenolic hydroxyl (-OH) proton, and the carboxylic acid (-COOH) proton.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The proton ortho to the bromine atom is expected to appear as a doublet, while the proton between the hydroxyl and acetic acid groups would likely be a doublet of doublets. The methylene protons adjacent to the aromatic ring appear as a singlet, as they have no adjacent protons to couple with. The signals for the hydroxyl and carboxylic acid protons are often broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.9 - 7.1 | Doublet (d) |

| H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) |

| H-6 | 6.8 - 7.0 | Doublet (d) |

| -CH₂- | 3.6 - 3.8 | Singlet (s) |

| Phenolic -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) |

Note: Predicted values are based on analysis of similar compounds and standard chemical shift increments.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid group is characteristically found far downfield (170-180 ppm). The aromatic carbons appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents (-Br, -OH, -CH₂COOH). The carbon atom bonded to the electronegative bromine atom (C-4) is shifted to a higher field compared to an unsubstituted carbon, while the carbon bonded to the hydroxyl group (C-2) is shifted downfield. The methylene carbon signal appears at a higher field, typically in the 35-45 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 125 - 130 |

| C-2 | 150 - 155 |

| C-3 | 118 - 122 |

| C-4 | 110 - 115 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| -CH₂- | 35 - 45 |

Note: Predicted values are based on analysis of similar compounds and standard chemical shift increments.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. oxinst.com In this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons (e.g., between H-5 and H-6), confirming their spatial proximity in the spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca It would be used to definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the methylene protons to the carbonyl carbon of the carboxylic acid and to the aromatic carbons C-1 and C-6, confirming the connection of the acetic acid side chain to the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its specific functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group, which overlaps with the phenolic O-H stretch. chemguide.co.uk

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. chemguide.co.uk

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations for the phenol (B47542) and carboxylic acid are expected in the 1200-1300 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H stretches are typically weak in Raman spectra, the aromatic C=C stretching and C-H bending modes often produce strong and sharp signals, aiding in the characterization of the phenyl ring. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid & Phenol O-H | Stretch (H-bonded) | 2500 - 3300 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

The proximity of the hydroxyl group at the C-2 position to the acetic acid side chain at the C-1 position allows for the formation of an intramolecular hydrogen bond. This interaction can occur between the phenolic hydroxyl group (as a donor) and the carbonyl oxygen of the carboxylic acid (as an acceptor), or between the carboxylic acid proton and the phenolic oxygen.

This intramolecular hydrogen bonding has distinct spectroscopic consequences:

In ¹H NMR, the proton involved in the hydrogen bond (phenolic or carboxylic) would likely be shifted further downfield compared to a non-hydrogen-bonded equivalent.

In IR spectroscopy, the formation of an intramolecular hydrogen bond typically causes the O-H stretching vibration to broaden and shift to a lower frequency (wavenumber). rsc.org Similarly, the C=O stretching frequency of the carboxylic acid may also shift to a lower wavenumber due to the weakening of the double bond through its interaction with the hydrogen bond donor. nih.gov This phenomenon is well-documented in other ortho-substituted phenolic compounds. nih.govmdpi.com

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the conformational arrangement of this compound. The vibrational modes are sensitive to the molecule's geometry, including the orientation of the carboxylic acid and hydroxyl groups relative to the phenyl ring. While a specific vibrational analysis for this exact compound is not extensively documented in publicly available literature, its expected spectral features can be inferred from analyses of structurally similar compounds like phenoxyacetic acid derivatives and other substituted phenols. researchgate.netjyoungpharm.org

The orientation of the acetic acid side chain relative to the benzene (B151609) ring can exist in different conformations, which are influenced by steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid group and the adjacent phenolic hydroxyl group. These conformational differences would manifest as shifts in the vibrational frequencies of the involved functional groups.

Key vibrational modes that would be crucial for conformational analysis include:

O-H Stretching: The phenolic and carboxylic acid O-H stretching vibrations, typically observed in the 3500-2500 cm⁻¹ region, would be particularly informative. Intramolecular hydrogen bonding between the 2-hydroxy group and the carboxylic acid moiety would lead to a significant broadening and red-shifting (lowering of frequency) of the O-H stretching band compared to a conformation where this interaction is absent.

C=O Stretching: The carbonyl (C=O) stretching frequency of the carboxylic acid, usually found between 1700-1760 cm⁻¹, is sensitive to its environment. Dimerization through intermolecular hydrogen bonding, a common feature in carboxylic acids, typically shifts this peak to a lower wavenumber (e.g., ~1710 cm⁻¹). researchgate.net The presence of intramolecular hydrogen bonding could also influence this frequency.

C-O Stretching and O-H Bending: Vibrations associated with the C-O bonds of the phenol and carboxylic acid, as well as the O-H in-plane and out-of-plane bending modes, provide further data on the molecular conformation and hydrogen bonding environment. researchgate.net

By analyzing the precise frequencies and shapes of these bands in both IR and Raman spectra, researchers can deduce the predominant conformation of the molecule in its ground state. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound through its characteristic fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov The molecular formula for this compound is C₈H₇BrO₃.

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ and any bromine-containing fragments. The HRMS data would show two distinct molecular ion peaks separated by approximately 2 Daltons.

The theoretical monoisotopic masses can be calculated as follows:

For C₈H₇⁷⁹BrO₃: 229.9629 g/mol

For C₈H₇⁸¹BrO₃: 231.9609 g/mol

Experimental determination of these exact masses by HRMS would confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass. rero.ch

| Isotopologue Formula | Theoretical Exact Mass (g/mol) |

|---|---|

| C₈H₇⁷⁹BrO₃ | 229.9629 |

| C₈H₇⁸¹BrO₃ | 231.9609 |

Fragmentation Pattern Interpretation in Structural Confirmation

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is predicted to follow pathways established for phenylacetic acids and other aromatic carboxylic acids. libretexts.orgwikipedia.org

A primary and highly characteristic fragmentation pathway for phenylacetic acids involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon (α-cleavage). This results in the loss of the carboxyl group (•COOH, 45 Da), leading to the formation of a benzylic radical cation. For the title compound, this would produce a 4-bromo-2-hydroxybenzyl cation. This fragment is expected to be a prominent peak in the spectrum.

Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-OH]⁺. libretexts.org

Subsequent fragmentations of the brominated aromatic ring would also occur. The presence of bromine would be evident in the isotopic pattern of any fragment containing it. Key expected fragmentation steps are outlined below:

Molecular Ion Peak [M]⁺˙: A pair of peaks at m/z 230 and 232, reflecting the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.

Loss of •COOH: Cleavage of the C-C bond alpha to the ring, leading to the loss of the carboxyl group (45 Da). This would result in a significant fragment ion peak pair at m/z 185 and 187.

Loss of H₂O: Elimination of a water molecule (18 Da) from the molecular ion, potentially involving the hydroxyl and carboxylic acid groups.

Benzylic Cleavage: The most characteristic fragmentation is the cleavage that forms the tropylium-like ion. For the parent phenylacetic acid, this gives a strong peak at m/z 91. chegg.com For the title compound, the corresponding 4-bromo-2-hydroxybenzyl cation (m/z 185/187) is expected to be a major fragment.

The interpretation of this pattern, especially the characteristic isotopic signature of bromine, provides unambiguous confirmation of the compound's structure. slideshare.net

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 230/232 | [C₈H₇BrO₃]⁺˙ | Molecular Ion [M]⁺˙ |

| 185/187 | [C₇H₆BrO]⁺ | [M - COOH]⁺ |

| 213/215 | [C₈H₆BrO₂]⁺ | [M - OH]⁺ |

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.comrigaku.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in public crystallographic databases. However, the application of SC-XRD would provide unequivocal information on its solid-state conformation. nih.gov

If a suitable single crystal were analyzed, the technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the planarity of the phenyl ring and the geometry of the acetic acid side chain. Furthermore, it would reveal the specific conformation adopted in the crystal, including the relative orientation of the hydroxyl and carboxyl substituents, which could be influenced by the formation of intramolecular hydrogen bonds.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Lattice

Although the specific crystal structure is not available, the functional groups present in this compound allow for a predictive analysis of the intermolecular and intramolecular interactions that would govern its crystal packing. nih.govfigshare.com

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid moieties. mdpi.com This is a very common and stable motif for carboxylic acids. mdpi.com The phenolic hydroxyl group is also a potent hydrogen bond donor and acceptor, which would likely participate in further extending the hydrogen-bonding network, potentially linking the primary dimers into sheets or chains. researchgate.netresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, forming interactions with electronegative atoms (like oxygen) on neighboring molecules. While weaker than hydrogen bonds, these interactions can play a significant role in directing the crystal packing arrangement. mdpi.com

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

A complete crystallographic study would map these interactions precisely, providing a comprehensive understanding of the supramolecular assembly of the compound in the solid state. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

As of the latest literature surveys, detailed research findings, including specific data on the electronic transitions and comprehensive UV-Vis spectroscopic analysis for the compound this compound, are not extensively available in published scientific literature. While spectroscopic data for related compounds such as other brominated phenylacetic acid derivatives and hydroxyphenylacetic acids are documented, specific experimental UV-Vis absorption maxima (λmax), molar absorptivity coefficients (ε), and the corresponding electronic transitions (e.g., π → π* or n → π*) for this compound have not been specifically reported.

Theoretical studies and experimental data for structurally similar aromatic compounds suggest that this compound would be expected to exhibit characteristic UV absorption bands. These absorptions would arise from electronic transitions within the substituted benzene ring. The presence of the hydroxyl (-OH), bromo (-Br), and acetic acid (-CH₂COOH) groups as substituents on the phenyl ring influences the energy levels of the molecular orbitals, and thus the wavelengths of maximum absorption.

Generally, for substituted phenols and phenylacetic acids, electronic transitions of the π → π* type are observed. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring, as well as the solvent used for analysis. For this compound, the following general observations could be anticipated based on the electronic effects of its substituents:

Hydroxyl Group (-OH): As an auxochrome with lone pairs of electrons, the hydroxyl group can donate electron density to the aromatic ring (a +R effect), which typically leads to a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

Acetic Acid Group (-CH₂COOH): This group is generally considered to have a weaker electronic effect on the aromatic chromophore compared to directly conjugated groups.

Without specific experimental data, a representative data table for the electronic transitions of this compound cannot be constructed. Further experimental investigation is required to fully characterize the UV-Vis spectroscopic properties of this compound.

Computational Chemistry and Molecular Modeling of 2 4 Bromo 2 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties. irjweb.comnih.gov A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the approximate Schrödinger equation for the molecule. researchgate.netresearchgate.net

Optimization of Molecular Geometry and Electronic Structure

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. semanticscholar.org For 2-(4-Bromo-2-hydroxyphenyl)acetic acid, this process would calculate the equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides the foundation for all subsequent property calculations and gives insight into the molecule's shape and steric profile.

Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR Chemical Shifts)

Once the geometry is optimized, the spectroscopic properties can be predicted.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies are calculated to predict the molecule's Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the O-H and C=O bonds or the bending of the C-H bonds in the phenyl ring. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom within this compound.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ijert.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more easily polarized and more reactive. semanticscholar.orgresearchgate.net

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around the molecule. ijert.orgnih.gov The MEP map uses a color scale to indicate regions of varying electrostatic potential. For this compound, regions with negative potential (typically colored red or orange), such as those around the oxygen atoms of the hydroxyl and carboxylic acid groups, are susceptible to electrophilic attack. Regions with positive potential (colored blue), often found around hydrogen atoms, are prone to nucleophilic attack. This analysis is invaluable for predicting sites of intermolecular interactions. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around single bonds, particularly the bond connecting the acetic acid side chain to the phenyl ring. Conformational analysis aims to identify the different stable conformers (rotamers) and the energy barriers between them. researchgate.netfrontiersin.org

This is typically done by performing a "relaxed potential energy surface (PES) scan," where a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. uni-muenchen.deq-chem.comq-chem.com The resulting plot of energy versus the dihedral angle reveals the low-energy (stable) conformations and the high-energy (transitional) states, providing a comprehensive picture of the molecule's conformational landscape.

Molecular Docking and Dynamics Simulations with Biological Targets (In Vitro Focus)

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be employed.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a specific biological target, such as a protein or enzyme. researchgate.net The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. This can help identify potential biological targets and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. frontiersin.org These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic view of the interaction in a simulated physiological environment. researchgate.net

Prediction of Ligand-Target Binding Modes and Affinities

While specific ligand-target binding studies for this compound are not extensively documented in publicly available research, the principles of molecular docking can be applied to predict its potential interactions with various biological targets. Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, or the strength of this interaction, is also calculated and is often expressed as a binding energy value (e.g., in kcal/mol).

In silico studies on structurally similar phenolic acids and phenylacetic acid derivatives have demonstrated their potential to bind to a range of enzymes and receptors. For instance, computational docking of analogous compounds has been used to predict their binding modes within the active sites of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in anti-inflammatory drug design. For this compound, it is hypothesized that the carboxylate group would likely form key ionic or hydrogen bond interactions with positively charged or polar residues in a target's binding pocket. The phenolic hydroxyl group could also act as a hydrogen bond donor or acceptor. The brominated phenyl ring is expected to engage in hydrophobic and halogen bonding interactions.

A hypothetical docking study of this compound into a relevant protein target would likely reveal a specific binding orientation that maximizes these favorable interactions, leading to a predicted binding affinity. The results of such a study could be presented in a table format, as shown below, which is a representative example of how such data would be displayed.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase | -7.5 | His367, His372, Phe421 |

| Carbonic Anhydrase II | -6.9 | His94, His96, Thr199 |

This data is illustrative and based on typical results for similar compounds.

Elucidation of Specific Noncovalent Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a variety of noncovalent interactions. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are pivotal in elucidating the specific nature and strength of these interactions. For this compound, the key noncovalent interactions predicted to play a role in its biological activity include:

Hydrogen Bonds: The carboxylic acid and hydroxyl groups are prime candidates for forming strong hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a strong hydrogen bond donor and, in its deprotonated carboxylate form, a strong hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding site.

Hydrophobic Interactions: The phenyl ring of the molecule contributes to hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, and isoleucine. These interactions are driven by the entropic effect of releasing ordered water molecules from the binding site.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. This type of interaction can significantly contribute to binding affinity and selectivity.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein.

| Interaction Type | Functional Group | Potential Interacting Protein Residues |

| Hydrogen Bond | Carboxylic Acid, Hydroxyl | Ser, Thr, Tyr, His, Arg, Lys |

| Hydrophobic Interaction | Phenyl Ring | Ala, Val, Leu, Ile, Phe |

| Halogen Bond | Bromo Group | Carbonyl oxygen of backbone, Asp, Glu |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |

This table provides examples of potential interactions.

Rational Design of Derivatives Based on Binding Site Interactions

A key advantage of computational modeling is its application in the rational design of new molecules with improved properties. By understanding the binding mode and key interactions of a parent compound like this compound, medicinal chemists can design derivatives with enhanced affinity, selectivity, and pharmacokinetic profiles.

Based on the hypothetical binding interactions discussed, several strategies for rational design can be proposed:

Modification of the Phenyl Ring: Introducing or altering substituents on the phenyl ring could modulate hydrophobic and electronic properties. For example, adding another electron-withdrawing group might enhance halogen bonding, while adding a small alkyl group could optimize hydrophobic contacts.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to explore different hydrogen bonding patterns and potentially improve metabolic stability.

Positional Isomerism: Moving the bromo and hydroxyl groups to different positions on the phenylacetic acid scaffold would generate isomers that could exhibit different binding modes and affinities due to altered spatial arrangements of key interacting groups.

This structure-based design approach allows for a more focused and efficient exploration of chemical space compared to traditional trial-and-error methods.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

Molecular descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape descriptors, steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis), and electronic properties (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).

A typical QSAR study on derivatives of this compound would aim to identify which structural features are most important for activity. For instance, a model might reveal that increased hydrophobicity at a certain position and the presence of a hydrogen bond donor at another are positively correlated with activity, while steric bulk in a particular region is detrimental. These insights are invaluable for guiding the design of more potent compounds. nih.gov

The general form of a QSAR model can be expressed as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The success of a QSAR model is evaluated by its statistical significance and its ability to predict the activity of new, untested compounds.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Modulating electrostatic interactions and hydrogen bonding |

| Steric | Molar Refractivity, van der Waals Volume | Influencing the fit within the binding pocket |

| Hydrophobic | LogP | Affecting hydrophobic interactions and cell membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Describing molecular size, shape, and branching |

This table illustrates the types of descriptors used in QSAR studies and their potential relevance.

Investigation of Biological Mechanisms in Vitro Research

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which chemical compounds can exert biological effects. The following subsections detail the inhibitory potential of derivatives related to 2-(4-Bromo-2-hydroxyphenyl)acetic acid against several key enzymes.

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. nih.gov Their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a condition associated with type 2 diabetes. mdpi.comnih.gov Synthetic inhibitors are effective but can be associated with gastrointestinal side effects. nih.gov While direct studies on this compound are not extensively documented in the reviewed literature, research into related phenolic compounds suggests potential activity. For instance, various halogenated quinazoline (B50416) 3-oxides, which are complex heterocyclic structures, have demonstrated dual inhibitory activity against both α-glucosidase and α-amylase, with some derivatives showing significantly higher potency than the standard drug, acarbose. mdpi.com Specifically, a 6-bromo-substituted derivative showed potent dual inhibition with IC50 values of 1.08 µM against α-glucosidase and 5.33 µM against α-amylase. mdpi.com The inhibitory potential of phenolic compounds is often linked to their structure, and further investigation would be required to determine the specific activity of this compound itself. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govresearchgate.net Chalcones, which are α,β-unsaturated ketones that can be synthesized from precursors related to phenylacetic acids, have been extensively studied as cholinesterase inhibitors. bohrium.comresearchgate.net

The inhibitory potential of chalcones often depends on the substitution patterns on their aromatic rings. nih.govmdpi.com For example, studies on various substituted chalcones have shown that the presence and position of groups like hydroxyl (-OH) and halogens (-Br, -Cl) can significantly influence their activity against AChE and BChE. nih.govmdpi.com Some chalcone (B49325) derivatives exhibit moderate to good inhibitory activity, with IC50 values in the micromolar range. nih.gov For instance, certain sulfonamide chalcones have shown moderate inhibition against AChE (IC50 range of 56.1–95.8 μM) and BChE (IC50 range of 19.5–79.0 μM). nih.gov Another study found that specific chalcone derivatives demonstrated IC50 values as low as 9.3 μM against AChE and 68.7 μM against BChE. bohrium.com The 2'-hydroxy group on a chalcone scaffold has been noted for contributing to good activity against AChE with high selectivity over BChE. mdpi.com

| Related Compound Class | Target Enzyme | Reported IC50 Values (µM) | Reference |

|---|---|---|---|

| Chalcone Derivatives | AChE | 9.3 - 134.5 | bohrium.comnih.gov |

| Chalcone Derivatives | BChE | 16.0 - 79.0 | nih.govnih.gov |

| Sulfonamide Chalcones | AChE | 56.1 - 95.8 | nih.gov |

| (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | AChE | 22 ± 2.8 | nih.gov |

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and cataracts. nih.govresearchgate.net Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic approach. nih.gov

Phenylacetic acid derivatives represent a major class of ARIs. mdpi.com The general structure of these inhibitors includes a polar, acidic moiety that interacts with an "anion binding pocket" in the enzyme's active site and a hydrophobic part that binds to a non-polar region. mdpi.comnih.gov Research has shown that substitutions on the phenyl ring are crucial for inhibitory activity. For example, the introduction of a fluorine group as an electron-withdrawing substituent has been shown to increase inhibitory activity. researchgate.net A derivative, 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-4(3H)-ylidene)acetic acid, was identified as a potent aldose reductase inhibitor with an IC50 value of 0.11 μM. mdpi.com Although many ARIs have been developed and tested, only a few have reached the market, highlighting the ongoing need for new and effective compounds in this class. openmedicinalchemistryjournal.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net This activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to diseases like gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are of significant interest for therapeutic applications. nih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential activity. For example, 4-bromophenyl boronic acid has been reported as a good inhibitor of urease. researchgate.netnih.gov In one study, it reduced the activity of purified jack bean urease by over 50% at a concentration of 20 µM. researchgate.netnih.gov Structure-activity relationship studies of other inhibitor classes, such as barbituric and thiobarbituric acid derivatives, have shown that substituents on the phenyl ring that can interact with the nickel ions in the enzyme's active site, such as hydroxyl groups, can enhance inhibitory activity. nih.gov

DNA Binding Interactions and Mechanisms (In Vitro)

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial drugs. heraldopenaccess.us These interactions are typically non-covalent and can occur through several modes, primarily intercalation and groove binding. heraldopenaccess.usresearchgate.net

Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. heraldopenaccess.usrsc.org This mode of binding requires the molecule to have a flat structure that can fit into the space created by the temporary unwinding of the DNA helix. heraldopenaccess.us Intercalation can lead to structural distortions in the DNA, such as an increase in length and changes in winding, which can interfere with cellular processes like DNA replication and transcription. heraldopenaccess.us Ethidium bromide is a classic example of a fluorescent molecule that binds to DNA via intercalation. heraldopenaccess.us

The specific mode of binding for a compound like this compound would depend on its three-dimensional structure and electronic properties. Planar aromatic systems are often candidates for intercalation, while other structures may favor groove binding. heraldopenaccess.us Determining the precise interaction would necessitate specific experimental studies, such as fluorescence spectroscopy, circular dichroism, or viscosity measurements. researchgate.net

Quantitative Assessment of DNA Binding Affinity

A quantitative assessment of the binding affinity between this compound and DNA has not been documented in the reviewed scientific literature. Studies typically employ techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry to determine binding constants (K) and stoichiometry of interaction. However, no such studies were identified for this compound.

Protein Binding Interactions (e.g., Human Serum Albumin)

The interaction between this compound and Human Serum Albumin (HSA), the primary drug carrier protein in human plasma, has not been specifically characterized. Research in this area generally involves methods like fluorescence quenching assays to determine binding affinity (K_a), the number of binding sites (n), and to identify the primary binding location on the albumin protein, such as Sudlow site I or II. nih.govub.edu While the binding of other brominated compounds and aromatic carboxylic acids to HSA has been studied, demonstrating that such structures can interact with the protein, no specific binding parameters or thermodynamic data for this compound have been published. nih.gov

Metabolic Pathway Elucidation in In Vitro Models

Detailed elucidation of the metabolic pathways of this compound in in vitro models, such as human liver microsomes or hepatocytes, is not available in the current body of scientific literature.

Identification of Metabolites (e.g., Hydroxylated, Glucuronidated Forms)

No studies have been published that identify the specific metabolites of this compound following incubation with in vitro metabolic systems. While structurally related compounds undergo metabolic transformations like hydroxylation and glucuronidation, the specific products resulting from the metabolism of this compound have not been characterized.

Role of Specific Enzymes (e.g., Monoamine Oxidase, Aldehyde Dehydrogenase) in Metabolism

There is no direct experimental evidence identifying the specific enzymes responsible for the metabolism of this compound. Phenylacetic acid derivatives can be metabolites of monoamines through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). nih.govmdpi.com Furthermore, Cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of other brominated aromatic compounds. nih.gov However, no studies have confirmed the involvement or specific roles of these or other enzymes in the biotransformation of this compound.

Species-Specific Metabolic Differences in In Vitro Systems

Comparative studies on the in vitro metabolism of this compound across different species have not been reported. Such studies are crucial for determining the most appropriate animal model for toxicological assessments by comparing metabolite profiles from human in vitro systems with those from various animal species. nih.goveuropa.eunih.gov The absence of this data means that potential species-specific differences in the metabolic handling of this compound are currently unknown.

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid, providing powerful separation of the analyte from impurities and matrix components. The choice of technique depends on the sample complexity, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase (RP) HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase.

The separation mechanism relies on the partitioning of the analyte between the stationary phase (typically octadecylsilane, C18, or octylsilane, C8) and a polar mobile phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of water, often acidified with formic, phosphoric, or trifluoroacetic acid to ensure the carboxylic acid group remains protonated, and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule absorbs light in the UV spectrum, typically around 200-220 nm. nih.govcore.ac.uk By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | mdpi.com |

| Mobile Phase Modifier | 0.1% Formic Acid, 0.1% Phosphoric Acid, or 0.05% Trifluoroacetic Acid | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | core.ac.uk |

| Detection | UV Absorbance at 210 nm | nih.gov |

| Column Temperature | 25 - 40 °C | core.ac.uk |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS) for Volatile Derivatives

Due to the polar carboxylic acid and hydroxyl functional groups, this compound has low volatility and is not suitable for direct analysis by Gas Chromatography (GC). nih.govmdpi.com However, GC coupled with Mass Spectrometry (GC/MS) is a powerful tool for its analysis after conversion into a more volatile derivative. This process, known as derivatization, is discussed in detail in section 6.3.

Once derivatized, the compound can be readily vaporized and separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5%-phenyl-95%-dimethylpolysiloxane). nih.gov The separated derivative then enters the mass spectrometer, which provides mass information for identification and quantification. The mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" or mass spectrum that allows for highly confident identification. brieflands.comresearchgate.net

Liquid Chromatography Coupled with Mass Spectrometry (LC/MS and LC/MS/MS) for Complex Mixtures

For the analysis of this compound in complex matrices such as biological fluids (plasma, serum) or environmental samples, Liquid Chromatography coupled with Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC/MS/MS) are the methods of choice. mdpi.comresearchgate.net These techniques offer exceptional sensitivity and selectivity.

The LC component performs the initial separation, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. For an acidic compound like this, ESI in negative ion mode is often employed. researchgate.net

LC/MS/MS adds another layer of specificity by selecting a specific ion (the precursor ion) for the analyte, fragmenting it, and then monitoring a specific fragment ion (the product ion). mdpi.comresearchgate.net This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels. researchgate.net When using MS detection, volatile mobile phase modifiers like formic acid or acetic acid are required instead of non-volatile acids like phosphoric acid. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase Ultra-High-Pressure Liquid Chromatography (UHPLC) | mdpi.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion [M-H]⁻ | Calculated m/z for C₈H₆BrO₃⁻ | |

| Product Ion(s) | Determined by fragmentation of the precursor ion (e.g., loss of CO₂) | mdpi.com |

| Sample Preparation | Protein precipitation or liquid-liquid extraction for biological fluids | mdpi.comresearchgate.net |

Spectrophotometric Assays for Biological Activity Quantification

Spectrophotometric assays are widely used for the rapid screening and quantification of the biological activities of phenolic compounds like this compound. nih.gov These methods are typically based on a color change that can be measured using a UV-Visible spectrophotometer.

Antioxidant Activity: The antioxidant potential is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored by the decrease in absorbance at approximately 517 nm. nih.gov The activity is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. brieflands.com

Enzyme Inhibition: The inhibitory effect on specific enzymes can also be quantified spectrophotometrically. For example, its potential as a tyrosinase inhibitor (relevant for hyperpigmentation) could be tested by monitoring the enzyme's ability to oxidize a substrate like L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475 nm. researchgate.netmdpi.com A decrease in the rate of color formation in the presence of the compound indicates inhibition.

Antimicrobial Activity: While often determined by dilution methods, spectrophotometry can be used to measure microbial growth by monitoring the optical density (OD) of a bacterial culture over time. A lower OD in the presence of the test compound compared to a control indicates inhibition of bacterial growth. core.ac.uk

| Assay Type | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Antioxidant Assay | Scavenging of the stable DPPH radical by the antioxidant, leading to a color change. | Decrease in absorbance at ~517 nm. | nih.govbrieflands.com |

| Tyrosinase Inhibition | Inhibition of the enzymatic oxidation of L-DOPA to the colored product dopachrome. | Decrease in the rate of absorbance increase at ~475 nm. | researchgate.netmdpi.com |

| Antimicrobial Broth Microdilution | Inhibition of microbial growth in a liquid medium. | Measurement of optical density (OD) at ~600 nm to assess turbidity. | core.ac.uk |

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. mdpi.com For this compound, derivatization is essential for GC analysis and can also enhance detection in other techniques. nih.govnih.gov The primary targets for derivatization are the active hydrogens on the carboxylic acid and phenolic hydroxyl groups.

Silylation: This is the most common derivatization method for GC analysis. It involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. researchgate.net The resulting di-TMS derivative is much more volatile and thermally stable, producing sharp, symmetrical peaks in the chromatogram. nih.govnih.gov

Alkylation/Esterification: This technique primarily targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester), which is more volatile. mdpi.com Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst are used. nih.gov Stronger alkylating agents like pentafluorobenzyl bromide (PFBBr) can react with both the carboxylic acid and the phenolic hydroxyl group, creating derivatives that are highly sensitive to electron capture detection (ECD) in GC. mdpi.comresearchgate.net

Acylation: This method can be used to derivatize the phenolic hydroxyl group. Reagents such as fluorinated anhydrides or imidazoles (e.g., Heptafluorobutyrylimidazole) react with the hydroxyl group to form stable, volatile esters. researchgate.netnih.gov

| Technique | Reagent | Target Functional Group(s) | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA (+ TMCS) | Carboxylic Acid, Phenolic Hydroxyl | Increase volatility for GC/MS | researchgate.netnih.gov |

| Esterification | Methanol/HCl | Carboxylic Acid | Increase volatility for GC/MS | nih.govmdpi.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid, Phenolic Hydroxyl | Increase volatility and sensitivity (GC-ECD) | mdpi.comresearchgate.net |

| Acylation | Heptafluorobutyrylimidazole (HFBI) | Phenolic Hydroxyl | Increase volatility for GC/MS | researchgate.net |

Method Development and Validation Protocols for Research Applications

To ensure that an analytical method for this compound is suitable for its intended purpose, it must undergo a rigorous development and validation process. mdpi.com Validation demonstrates that the method's performance characteristics are reliable and reproducible. Protocols are typically based on guidelines from the International Conference on Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity: The ability of the method to produce a signal only for the analyte of interest, without interference from other components like impurities or matrix constituents.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by a linear regression analysis, with a correlation coefficient (R²) of ≥ 0.999 being desirable. nih.gov

Accuracy: The closeness of the measured value to the true value. It is usually determined through recovery studies by analyzing samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. nih.gov

Precision: The degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should generally be ≤ 2%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate changes in parameters such as mobile phase composition, pH, or column temperature, indicating its reliability during routine use.

| Parameter | Description | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| Accuracy | Closeness of results to the true value. | 98-102% Recovery | nih.gov |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% | nih.gov |

| Specificity | Ability to measure only the analyte. | No interference at the analyte's retention time. | |

| Linearity | Proportionality of response to concentration. | Correlation Coefficient (R²) ≥ 0.999 | nih.gov |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | nih.gov |

| Robustness | Insensitivity to small method variations. | RSD ≤ 2% after minor changes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| This compound |

| Acetonitrile |

| Diazomethane |

| Formic Acid |

| Heptafluorobutyrylimidazole (HFBI) |

| L-DOPA |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Pentafluorobenzyl bromide (PFBBr) |

| Phosphoric Acid |

| Trifluoroacetic Acid |

| Trimethylchlorosilane (TMCS) |

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 2-(4-Bromo-2-hydroxyphenyl)acetic acid?

Methodological Answer:

The compound can be synthesized via regioselective bromination of a phenylacetic acid precursor. For example, bromine in acetic acid is added dropwise to a stirred solution of the precursor (e.g., 4-hydroxyphenylacetic acid) at room temperature, followed by stirring for 1–2 hours . Key considerations include:

- Regioselectivity: The hydroxyl group directs bromination to the para position relative to the acetic acid moiety.

- Purification: Crystallization from acetic acid or ethanol/water mixtures yields high-purity crystals suitable for X-ray analysis .

- Safety: Bromine handling requires fume hoods and inert gas purging to avoid side reactions or hazards.

Basic Characterization: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR identify substituent positions (e.g., hydroxyl, bromine, and acetic acid groups). For instance, the hydroxyl proton appears as a broad singlet (~5 ppm), while the bromine’s electron-withdrawing effect deshields adjacent protons .

- X-Ray Crystallography: Single-crystal analysis using SHELXL ( ) reveals molecular geometry. The compound forms centrosymmetric hydrogen-bonded dimers (R_2$$^2(8) motif), with dihedral angles between the phenyl ring and acetic acid group (~78°) indicating steric and electronic effects .

Advanced Structural Analysis: How do electronic effects of substituents influence molecular geometry in crystallographic studies?

Methodological Answer:

Electron-withdrawing groups (e.g., Br) enlarge adjacent C–C–C bond angles on the phenyl ring. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid (a structural analog), the Br-substituted angle is 121.5°, compared to 118.2° for the methoxy group . This reflects Br’s strong electron-withdrawing nature, distorting the ring geometry. Advanced refinement in SHELXL includes constrained H-atom positions (riding model) and outlier exclusion via statistical tests (e.g., Prince & Nicholson method) to ensure data integrity .

Advanced Reactivity: What challenges arise in achieving regioselective functionalization of the phenyl ring?

Methodological Answer:

Regioselectivity is influenced by directing groups. The hydroxyl group at position 2 directs electrophilic bromination to position 4. However, competing reactions (e.g., di-substitution) may occur if reaction times or bromine equivalents exceed optimal thresholds. Mitigation strategies include:

- Kinetic Control: Short reaction times and low temperatures favor mono-substitution.

- Protection/Deprotection: Temporarily protecting the hydroxyl group (e.g., as a methyl ether) can alter reactivity, though this requires additional steps .

Data Contradictions: How should researchers address anomalous reflections in X-ray data refinement?

Methodological Answer:

Anomalous reflections (e.g., outliers due to absorption or crystal defects) are identified using statistical tests like the Prince & Nicholson method. In SHELXL, the FCF_filter program flags reflections with intensity deviations >3σ. Excluding these reflections improves R-factors (e.g., R < 0.03) and model accuracy . For twinned crystals, twin-law refinement in SHELXL is recommended .

Biological Applications: What methodologies are used to evaluate this compound’s potential as a drug precursor?

Methodological Answer:

- Structure-Activity Relationships (SAR): Modifying the hydroxyl or bromine groups and testing cytotoxicity (e.g., against cancer cell lines) identifies pharmacophores. Combretastatin A-4 analogs, synthesized via Perkin condensation, demonstrate antimitotic activity .

- Enzyme Binding Assays: Fluorescence quenching or surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products